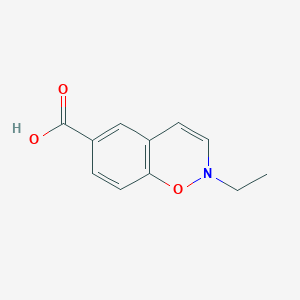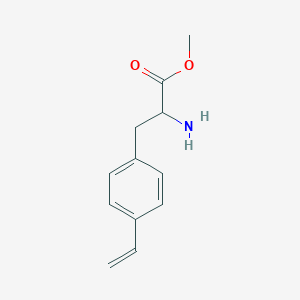
Methyl 2-amino-3-(4-vinylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-vinylphenyl)propanoate: is an organic compound with the molecular formula C12H15NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a vinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(4-vinylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-vinylbenzaldehyde and methylamine.
Condensation Reaction: The 4-vinylbenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-amino-3-(4-vinylphenyl)propanoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced at the vinyl group to form saturated derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Saturated derivatives.
Substitution: Acylated or alkylated derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Methyl 2-amino-3-(4-vinylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies related to amino acid metabolism and enzyme interactions.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Chemistry: The vinyl group in the compound makes it useful in the synthesis of polymers and copolymers.
作用机制
The mechanism of action of Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the vinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Methyl 2-amino-3-phenylpropanoate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Methyl 2-amino-3-(4-methylphenyl)propanoate: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
Methyl 2-amino-3-(4-ethylphenyl)propanoate: Similar structure but with an ethyl group, leading to different chemical and biological properties.
Uniqueness: Methyl 2-amino-3-(4-vinylphenyl)propanoate is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for various applications in synthetic chemistry and biological studies.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-ethenylphenyl)propanoate |
InChI |
InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3 |
InChI 键 |
ZIWLFUMVAQCFNE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)C=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



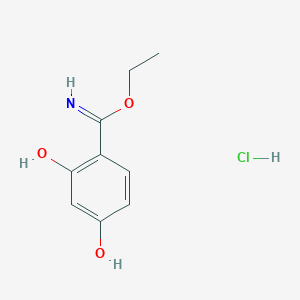
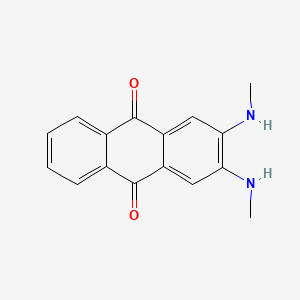
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)

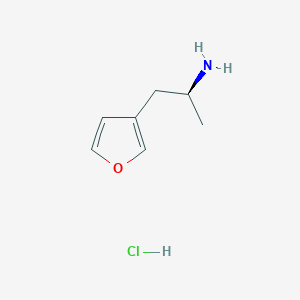

![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
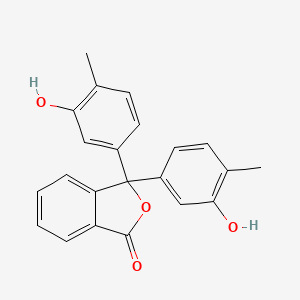

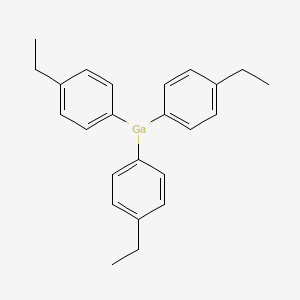

![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
